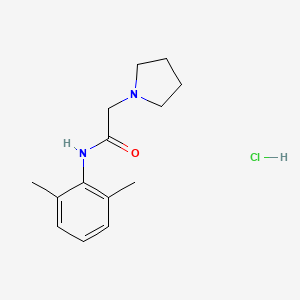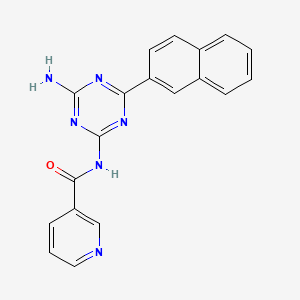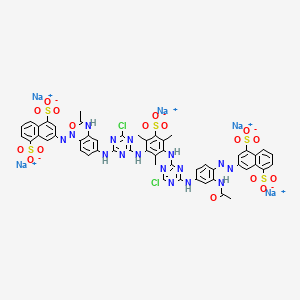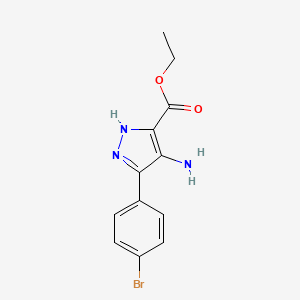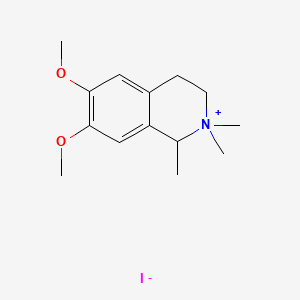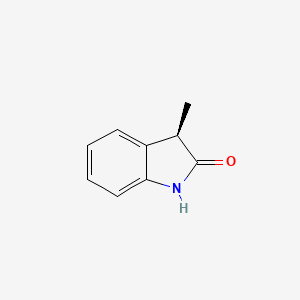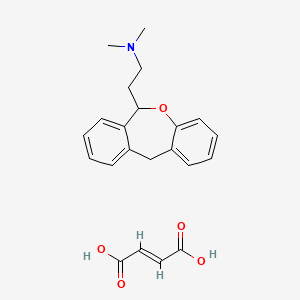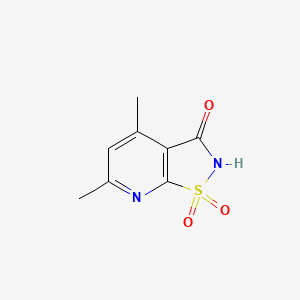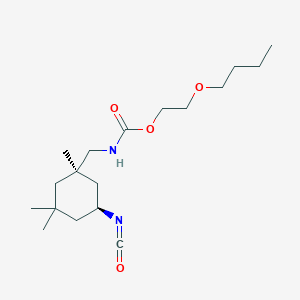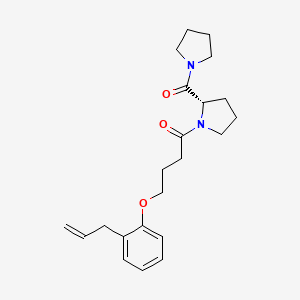
Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- is a complex organic compound that belongs to the class of pyrrolidines. These compounds are characterized by a five-membered nitrogen-containing ring. The specific structure of this compound includes various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Phenoxy Group: This step may involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group.
Addition of the Propenyl Group: This can be done through alkylation reactions using propenyl halides.
Final Coupling and Purification: The final steps involve coupling the intermediate products and purifying the compound through techniques such as chromatography.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, it may be used as a ligand in binding studies or as a probe to investigate enzyme activity.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications, such as acting as inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine, 1-(1-oxo-4-(2-phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-
- Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, ®-
- Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-
Uniqueness
The uniqueness of Pyrrolidine, 1-(1-oxo-4-(2-(2-propenyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- lies in its specific functional groups and stereochemistry. The presence of the propenyl group and the (S)-configuration contribute to its distinct chemical and biological properties.
Properties
CAS No. |
112603-90-4 |
|---|---|
Molecular Formula |
C22H30N2O3 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-(2-prop-2-enylphenoxy)-1-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C22H30N2O3/c1-2-9-18-10-3-4-12-20(18)27-17-8-13-21(25)24-16-7-11-19(24)22(26)23-14-5-6-15-23/h2-4,10,12,19H,1,5-9,11,13-17H2/t19-/m0/s1 |
InChI Key |
HRGBAUYWLKSHHG-IBGZPJMESA-N |
Isomeric SMILES |
C=CCC1=CC=CC=C1OCCCC(=O)N2CCC[C@H]2C(=O)N3CCCC3 |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCCC(=O)N2CCCC2C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




